molecular formula C16H11ClN2O B1452160 3-Chloro-6-(4-phenoxyphenyl)pyridazine CAS No. 1105194-70-4

3-Chloro-6-(4-phenoxyphenyl)pyridazine

Cat. No. B1452160
CAS RN: 1105194-70-4
M. Wt: 282.72 g/mol
InChI Key: NKFMLGCMNUVKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-6-(4-phenoxyphenyl)pyridazine” is a chemical compound with the molecular formula C16H11ClN2O . It is a unique chemical provided to early discovery researchers .

Scientific Research Applications

Antimicrobial Applications

3-Chloro-6-(4-phenoxyphenyl)pyridazine: has been studied for its potential as an antimicrobial agent. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be synthesized and tested against various bacterial and fungal strains to determine its efficacy in inhibiting microbial growth.

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is a common feature in many compounds with antidepressant and anxiolytic effects . Research into 3-Chloro-6-(4-phenoxyphenyl)pyridazine could explore its potential to act on central nervous system receptors or uptake transporters that are implicated in mood regulation and anxiety disorders.

Anti-Hypertensive Properties

Pyridazine derivatives have shown anti-hypertensive effects, which make them candidates for the development of new blood pressure-lowering drugs . 3-Chloro-6-(4-phenoxyphenyl)pyridazine could be investigated for its ability to modulate cardiovascular function and reduce hypertension.

Anticancer Activity

The structure of 3-Chloro-6-(4-phenoxyphenyl)pyridazine suggests potential for anticancer activity. Its efficacy could be assessed through in vitro and in vivo studies to determine its ability to inhibit tumor growth and proliferation .

Antiplatelet and Anticoagulant Effects

Pyridazine derivatives have been associated with antiplatelet and anticoagulant activities, which are crucial in the prevention of thrombotic events . Research could focus on how 3-Chloro-6-(4-phenoxyphenyl)pyridazine affects platelet aggregation and blood coagulation pathways.

Agrochemical Applications

The pyridazine ring is present in some commercially available agrochemicals3-Chloro-6-(4-phenoxyphenyl)pyridazine could be explored for its herbicidal, insecticidal, and fungicidal properties, potentially leading to the development of new products for agriculture .

properties

IUPAC Name

3-chloro-6-(4-phenoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMLGCMNUVKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-phenoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(4-phenoxyphenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.